molecular formula C12H9N3OS B8737878 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B8737878
M. Wt: 243.29 g/mol
InChI Key: HEMFJVKKVABIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06133271

Procedure details

2-Amino-5-methyl-3-ethoxycarbonyl-thiophene (5 g) is solved with 3-cyanopyrimidine (2.7 g) in dioxane (40 ml). Then gaseous HCl is conducted through the solution for 5 hours. The usual workup yields 3,4-dihydro-4-oxo-2-(pyridin-3-yl)-6-methyl-thieno-[2,3-d]-pyrimidine (6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
3-cyanopyrimidine
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:12])=[CH:5][C:6]=1[C:7]([O:9]CC)=O.C([N:15]1[CH:20]=[CH:19][CH:18]=[N:17][CH2:16]1)#N.Cl.O1CCO[CH2:24][CH2:23]1>>[O:9]=[C:7]1[NH:15][C:20]([C:19]2[CH:18]=[N:17][CH:16]=[CH:23][CH:24]=2)=[N:1][C:2]2[S:3][C:4]([CH3:12])=[CH:5][C:6]1=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC(=CC1C(=O)OCC)C
Step Two
Name
3-cyanopyrimidine
Quantity
2.7 g
Type
reactant
Smiles
C(#N)N1CN=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(N=C(N1)C=1C=NC=CC1)SC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.